molecular formula C24H21N3O3 B10872633 2-[11-imino-12-(2-methoxyphenyl)-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-yl]ethanol

2-[11-imino-12-(2-methoxyphenyl)-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-yl]ethanol

Cat. No.: B10872633
M. Wt: 399.4 g/mol
InChI Key: IPVYXXRZPLEQOZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of chromeno[2,3-d]pyrimidine derivatives, including 2-[11-imino-12-(2-methoxyphenyl)-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-yl]-1-ethanol, typically involves multicomponent reactions (MCRs). These reactions are highly efficient and allow for the rapid assembly of complex molecules .

Chemical Reactions Analysis

2-[11-Imino-12-(2-methoxyphenyl)-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-yl]-1-ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino and methoxyphenyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[11-Imino-12-(2-methoxyphenyl)-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-yl]-1-ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[11-imino-12-(2-methoxyphenyl)-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-yl]-1-ethanol involves its interaction with specific molecular targets and pathways. The compound’s imino and methoxyphenyl groups play crucial roles in binding to biological targets, leading to various biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

2-[11-Imino-12-(2-methoxyphenyl)-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-yl]-1-ethanol can be compared with other chromeno[2,3-d]pyrimidine derivatives:

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

2-[16-imino-18-(2-methoxyphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-15-yl]ethanol

InChI

InChI=1S/C24H21N3O3/c1-29-18-9-5-4-8-17(18)21-20-16-7-3-2-6-15(16)10-11-19(20)30-24-22(21)23(25)27(12-13-28)14-26-24/h2-11,14,21,25,28H,12-13H2,1H3

InChI Key

IPVYXXRZPLEQOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C3=C(C=CC4=CC=CC=C43)OC5=C2C(=N)N(C=N5)CCO

Origin of Product

United States

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